molecular formula C19H13BrN2O3S B2773814 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921911-87-7

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2773814
CAS No.: 921911-87-7
M. Wt: 429.29
InChI Key: XOFGHAPPBAFKGY-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a thiazole ring, and a methoxybenzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGHAPPBAFKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Benzofuran Moiety: The methoxybenzofuran group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and a halogenated thiazole intermediate.

    Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final Coupling: The final product is obtained by coupling the brominated benzamide with the thiazole-methoxybenzofuran intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The thiazole and benzofuran moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide.

Case Study: Thiazole Derivatives

  • A study by Evren et al. (2019) investigated novel thiazole compounds and their efficacy against various cancer cell lines. Compounds similar to the target compound displayed significant activity against colon carcinoma HCT-15 cells, with IC50 values indicating strong cytotoxic effects .
  • Another research focused on benzofuran-thiazole hybrids, demonstrating that modifications such as methoxy substitutions enhance anticancer activity. The presence of specific functional groups was correlated with increased selectivity and potency against human glioblastoma and melanoma cell lines .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied, revealing promising results against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

  • A recent investigation into thiazole-pyridine hybrids showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited an IC50 value lower than standard antibiotics like ampicillin .
  • The structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups in the thiazole structure enhances antibacterial efficacy .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential as a multi-target drug candidate.

Mechanistic Studies

  • Mechanistic studies have revealed that compounds with thiazole moieties can interact with multiple biological targets, leading to diverse pharmacological effects. For instance, they may inhibit specific enzymes involved in cancer progression or modulate signaling pathways associated with inflammation and infection .

Data Table: Summary of Key Findings

Application Area Study Reference Key Findings
Anticancer ActivityEvren et al. (2019)Significant cytotoxicity against colon carcinoma; structure modifications enhance efficacy
Antimicrobial ActivityRecent InvestigationsEffective against various bacteria; lower IC50 than standard antibiotics
Pharmacological InsightsMechanistic StudiesMulti-target interactions; potential for diverse therapeutic applications

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The benzofuran moiety may enhance the compound’s binding affinity and specificity. The bromo group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Similar structure with a hydrazide group instead of an amide.

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of a thiazole ring.

    N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the bromo substituent.

Uniqueness

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a bromo group, thiazole ring, and methoxybenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that incorporates a benzofuran moiety and a thiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14BrN3O2S\text{C}_{16}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

This compound features:

  • A bromine atom which may enhance biological activity.
  • A methoxy group on the benzofuran ring that could influence solubility and reactivity.
  • A thiazole ring known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. For example, research indicated that similar benzofuran derivatives showed IC50 values against various cancer cell lines, often lower than standard chemotherapeutics like doxorubicin . The presence of the methoxy group in this compound may enhance its cytotoxic effects by improving its interaction with cellular targets.

Compound Cell Line IC50 (µM) Reference
This compoundA431 (skin cancer)< 10
4-(6-amino-3,5-dimethylthiazol)Jurkat (leukemia)< 20

Antimicrobial Activity

The antimicrobial potential of thiazole and benzofuran derivatives has been extensively studied. Compounds similar to this compound have shown promising antibacterial and antifungal activities. For instance, benzofuran compounds were tested against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL .

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus0.78
Escherichia coli1.56
Candida albicans3.12

The mechanism underlying the biological activity of this compound likely involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Antimicrobial Action : The thiazole moiety has been associated with disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which could explain the observed antimicrobial effects .
  • Interaction with Protein Targets : Molecular dynamics simulations suggest that compounds with similar structures interact with proteins primarily through hydrophobic contacts, indicating a specific binding affinity that could be exploited for drug design .

Study on Anticancer Effects

In a notable study, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against human glioblastoma cells (U251). The results indicated that derivatives with a methoxy group exhibited enhanced cytotoxicity compared to those without . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Study on Antimicrobial Activity

Another investigation focused on the antibacterial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with an unblocked hydroxyl group at the C-6 position exhibited significant antibacterial activity, highlighting the critical role of functional groups in determining biological activity .

Q & A

Advanced Question

  • Lipophilicity : Methoxy group increases logP by ~0.5 units, enhancing blood-brain barrier penetration (critical for CNS-targeted therapies) .
  • Metabolic Stability : CYP3A4-mediated demethylation of the methoxy group generates a phenolic metabolite, which can be mitigated by deuteration .
  • Solubility : Methoxy improves aqueous solubility (∼25 µg/mL in PBS) compared to non-substituted analogs .

What computational methods predict binding modes to biological targets like kinases or GPCRs?

Advanced Question

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1HCL for Bcl-xL) to identify key interactions:
    • Thiazole N interacts with Arg263.
    • Benzofuran methoxy forms hydrogen bonds with Tyr101 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates robust target engagement) .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Question
Key Modifications :

  • Bromine Replacement : Substitute with CF₃ to enhance electron-withdrawing effects without steric bulk .
  • Thiazole Substitution : Introduce methyl groups at C4 to improve hydrophobic interactions .
  • Benzofuran Optimization : Replace methoxy with ethoxy to slow metabolism .
    Validation : Parallel synthesis and high-throughput screening (HTS) against kinase panels .

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